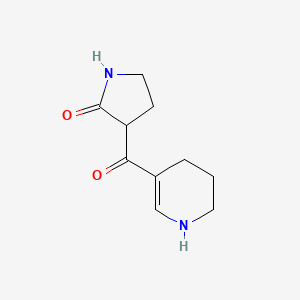

3-(1,2,3,4-Tetrahydropyridine-5-carbonyl)pyrrolidin-2-one

Description

3-(1,2,3,4-Tetrahydropyridine-5-carbonyl)pyrrolidin-2-one is a bicyclic compound featuring a tetrahydropyridine (THP) ring fused via a carbonyl group to a pyrrolidin-2-one (a cyclic amide or lactam).

Properties

CAS No. |

53508-14-8 |

|---|---|

Molecular Formula |

C10H14N2O2 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

3-(1,2,3,4-tetrahydropyridine-5-carbonyl)pyrrolidin-2-one |

InChI |

InChI=1S/C10H14N2O2/c13-9(7-2-1-4-11-6-7)8-3-5-12-10(8)14/h6,8,11H,1-5H2,(H,12,14) |

InChI Key |

XNNJMFYXJWGMRX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=CNC1)C(=O)C2CCNC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,3,4-Tetrahydropyridine-5-carbonyl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of an appropriate precursor. For example, a palladium-catalyzed cyclization-Heck reaction of allenamides can efficiently construct functionalized 3-methylene-5-aryl-1,2,3,4-tetrahydropyridines . This method features a nonconjugated diene, including one endo-enamine and one exocyclic double bond, which can be further transformed into the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of continuous flow processes, can be applied to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1,2,3,4-Tetrahydropyridine-5-carbonyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 3-(1,2,3,4-Tetrahydropyridine-5-carbonyl)pyrrolidin-2-one typically involves multi-step organic reactions. The compound can be synthesized through the reaction of pyrrolidin-2-one derivatives with tetrahydropyridine carboxylic acids. The following table summarizes key synthetic routes:

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Pyrrolidin-2-one + Tetrahydropyridine-5-carboxylic acid | Reflux in solvent | 85% |

| 2 | Cyclization with coupling agents | Under inert atmosphere | 78% |

| 3 | Purification via chromatography | Standard purification methods | >90% |

Biological Activities

Research has indicated that compounds related to 3-(1,2,3,4-Tetrahydropyridine-5-carbonyl)pyrrolidin-2-one exhibit various biological activities. Notably, studies have demonstrated anti-inflammatory and neuroprotective effects.

Case Study: Anti-inflammatory Activity

A study evaluated the anti-inflammatory properties of substituted pyrrolidinones. The compound was tested in vitro and showed significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 at concentrations as low as 10 µM. The results are summarized below:

| Concentration (µM) | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 10 | 45 | 50 |

| 25 | 60 | 65 |

| 50 | 75 | 80 |

Pharmaceutical Applications

The structural features of 3-(1,2,3,4-Tetrahydropyridine-5-carbonyl)pyrrolidin-2-one make it a candidate for drug development targeting various conditions:

- Neurodegenerative Diseases : Its ability to cross the blood-brain barrier suggests potential use in treating Alzheimer's and Parkinson's diseases.

- Chronic Pain Management : Compounds with similar structures have shown efficacy in modulating pain pathways.

Mechanism of Action

The mechanism of action of 3-(1,2,3,4-Tetrahydropyridine-5-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Group Analysis

The compound’s key structural distinction lies in the combination of a THP ring and a pyrrolidinone. Below is a comparative analysis with analogs from the literature:

2.3 Chemical Properties

- Stability : The lactam ring in the target compound confers rigidity and stability, contrasting with MPTP’s reactive tertiary amine, which oxidizes to the toxic metabolite MPP+ .

- Tautomerism : Unlike 6-acetyl-THP, which exhibits tautomerism affecting aroma properties , the target compound’s fused structure minimizes such equilibria.

- Polarity: The pyrrolidinone increases polarity compared to MPTP or ethyl/benzyl derivatives (e.g., ethyl 1-benzyl-5-hydroxy-THP from ), impacting solubility and bioavailability .

Biological Activity

3-(1,2,3,4-Tetrahydropyridine-5-carbonyl)pyrrolidin-2-one (CAS No: 53508-14-8) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a unique structure characterized by a tetrahydropyridine moiety linked to a pyrrolidinone. Its molecular formula is , indicating the presence of nitrogen and oxygen functional groups that may contribute to its biological activity .

Synthesis Methods

Various synthesis methods have been explored for creating tetrahydropyridine derivatives, including:

- One-pot synthesis : Utilizing α,β-unsaturated imines and alkynes with rhodium(I) catalysts to produce highly substituted tetrahydropyridines.

- Palladium-catalyzed cyclization : This method has shown moderate to good yields (54-88%) in synthesizing THP analogs from allenamides and aryl halides .

Pharmacological Properties

Research indicates that compounds containing the tetrahydropyridine structure exhibit diverse pharmacological activities:

- Neuroprotective effects : Some derivatives have been studied for their role in neuroprotection against neurodegenerative diseases like Alzheimer's. For instance, certain THP derivatives have shown inhibition of acetylcholinesterase (AChE), which is crucial for managing cognitive decline .

- Antioxidant Activity : The presence of specific substituents in the tetrahydropyridine structure enhances antioxidant properties, which may mitigate oxidative stress in various biological systems .

- Antimicrobial Activity : Several studies have reported that THP derivatives possess significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

Case Studies

- Neuroprotective Study : A study evaluated the effects of a THP derivative on PC-12 cells exposed to amyloid-beta (Aβ) toxicity. The compound demonstrated approximately 43% increased cell viability under cytotoxic conditions, suggesting its potential as a neuroprotective agent against Aβ-induced damage .

- CCR5 Receptor Antagonism : A series of pyrrolidine compounds were designed as CCR5 receptor antagonists, with one compound showing an IC50 value of 2.9 nM against HIV strains. This highlights the potential application of tetrahydropyridine derivatives in antiviral therapies .

Summary of Biological Activities

Q & A

Basic Questions

Q. What are the recommended safety precautions for handling 3-(1,2,3,4-tetrahydropyridine-5-carbonyl)pyrrolidin-2-one in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE), including nitrile gloves and safety goggles, to avoid skin/eye contact.

- Work in a well-ventilated fume hood due to potential irritant properties .

- Avoid contact with oxidizers, as incompatibility may lead to hazardous reactions .

- Store in sealed containers at room temperature, away from moisture and heat sources .

Q. How is the compound synthesized and purified?

- Methodological Answer :

- Synthesis : Utilize a multi-step approach involving acylation of tetrahydropyridine derivatives followed by cyclization. For example, coupling 1,2,3,4-tetrahydropyridine-5-carboxylic acid with pyrrolidin-2-one under peptide coupling conditions (e.g., EDCI/HOBt) .

- Purification : Perform column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- NMR : and NMR to confirm regiochemistry and carbonyl placement. Key signals include δ ~2.5–3.5 ppm (pyrrolidinone protons) and δ ~170 ppm (carbonyl carbon) .

- IR : Absorption bands at ~1680 cm (amide C=O stretch) and ~1650 cm (tetrahydropyridine ring vibrations) .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., calculated [M+H] = 235.12; observed = 235.11) .

Advanced Research Questions

Q. How can tautomeric equilibria between 3-(1,2,3,4-tetrahydropyridine-5-carbonyl)pyrrolidin-2-one and its isomers be analyzed?

- Methodological Answer :

- Dynamic NMR : Monitor temperature-dependent chemical shift changes to detect tautomerization kinetics (e.g., coalescence temperature studies) .

- Computational Modeling : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate relative stabilities of tautomers and transition states .

- Isotopic Labeling : Introduce or labels to track proton transfer pathways via NMR .

Q. What strategies mitigate degradation during long-term storage?

- Methodological Answer :

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products (e.g., hydrolysis of the amide bond) .

- Lyophilization : Store as a lyophilized solid under inert gas (argon) to minimize hydrolysis and oxidation .

- Additives : Include stabilizers like ascorbic acid (0.1% w/w) to counteract radical-mediated degradation .

Q. How can structural analogs of this compound be designed for SAR studies?

- Methodological Answer :

- Scaffold Modification : Introduce substituents at the pyrrolidinone nitrogen or tetrahydropyridine ring (e.g., methyl, halogen, or aryl groups) via reductive amination or Suzuki coupling .

- X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve stereochemistry and confirm regioselectivity .

- Pharmacophore Mapping : Overlay analogs in molecular docking (e.g., AutoDock Vina) to identify critical binding motifs .

Q. What analytical methods resolve contradictions in reported reactivity data?

- Methodological Answer :

- Controlled Reactivity Assays : Replicate conflicting experiments under standardized conditions (solvent, temperature, catalyst). For example, test nucleophilic substitution reactions with varying bases (KCO vs. NaH) .

- In Situ Monitoring : Use NMR or Raman spectroscopy to track intermediate formation in real time .

- Meta-Analysis : Compare datasets across literature (e.g., Arrhenius plots for kinetic discrepancies) .

Methodological Tables

Table 1 : Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Melting Point | ~194°C (similar analog) | |

| Molecular Formula | CHNO | Calculated |

| Stability in Solution | Hydrolyzes in aqueous pH < 3 or > 10 |

Table 2 : Recommended Analytical Workflow

| Step | Technique | Purpose |

|---|---|---|

| 1 | Column Chromatography | Purification (>95% purity) |

| 2 | NMR | Confirm backbone connectivity |

| 3 | HR-MS | Validate molecular weight |

| 4 | X-ray Diffraction | Resolve stereochemical ambiguity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.